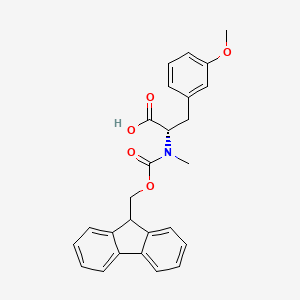

N-Fmoc-N-methyl-3-methoxy-L-phenylalanine

Description

Contextualizing Unnatural Amino Acids in Advanced Biomolecular Research

Unnatural amino acids are amino acids that are not among the 20 proteinogenic amino acids genetically encoded by most organisms. Their introduction into protein or peptide structures can be achieved through chemical synthesis or by engineering the translational machinery of cells. sigmaaldrich.com This expansion of the genetic code allows researchers to install a vast array of functionalities not provided by nature. sigmaaldrich.com

The applications of UAAs are diverse and have significantly impacted our understanding and engineering of biological molecules. They can be used to:

Probe Protein Structure and Function: UAAs with unique spectroscopic properties, such as fluorescent or infrared probes, can be incorporated at specific sites to monitor protein dynamics and local environments. sigmaaldrich.com

Engineer Novel Biocatalysts: The introduction of new reactive groups can alter the catalytic activity and substrate specificity of enzymes.

Enhance Therapeutic Properties: UAAs can be used to create peptides and proteins with increased stability against enzymatic degradation, improved bioavailability, and enhanced binding affinity for their targets.

Facilitate Bio-orthogonal Chemistry: The incorporation of UAAs with bio-orthogonal reactive handles (e.g., azides, alkynes) allows for the site-specific labeling of proteins in living cells with imaging agents, drugs, or other molecules. sigmaaldrich.com

Significance of N-Methylation in Peptide and Peptidomimetic Design

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a subtle but powerful modification that can dramatically alter the properties of a peptide. This modification is found in numerous naturally occurring peptides, including the immunosuppressant drug cyclosporine, and is a widely used strategy in medicinal chemistry.

The key advantages of N-methylation include:

Increased Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thereby increasing the in vivo half-life of peptide drugs.

Enhanced Membrane Permeability and Oral Bioavailability: N-methylation can reduce the number of hydrogen bond donors and increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes and be absorbed from the gastrointestinal tract.

Conformational Control: The N-methyl group restricts the rotation around the peptide backbone, locking the peptide into a more defined conformation. This can lead to increased receptor binding affinity and selectivity.

Role of Methoxy-Substituted Phenylalanine Derivatives in Chemical Synthesis

The introduction of substituents onto the phenyl ring of phenylalanine can fine-tune the electronic and steric properties of the amino acid side chain. Methoxy (B1213986) substitution, in particular, has been explored for its ability to influence molecular interactions and serve as a synthetic handle.

Modulation of Aromatic Interactions: The methoxy group can alter the cation-π and π-π stacking interactions that are often crucial for receptor binding. The position of the methoxy group (ortho, meta, or para) can have distinct effects on these interactions.

Probes for Molecular Environment: The vibrational frequency of the methoxy group can be sensitive to its local environment, making it a potential infrared probe.

Synthetic Precursors: The methoxy group can be a precursor for other functional groups through demethylation to a hydroxyl group, which can then be further modified.

The genetic incorporation of various methoxy-substituted phenylalanine derivatives has been demonstrated, highlighting the ability of biological systems to accommodate these modified building blocks.

Overview of Research Trajectories for N-Fmoc-N-methyl-3-methoxy-L-phenylalanine

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its potential applications can be inferred from the properties of its constituent parts. The combination of N-methylation and meta-methoxy substitution on a phenylalanine scaffold suggests several promising research directions:

Development of Novel Peptide Therapeutics: This compound is an ideal building block for creating peptidomimetics with enhanced stability, bioavailability, and receptor selectivity. Its use in the synthesis of analogs of known bioactive peptides could lead to improved drug candidates.

Probing Peptide-Protein Interactions: The unique combination of N-methylation and a meta-methoxy group can be used to systematically probe the structural and electronic requirements for specific peptide-receptor interactions.

Materials Science: Fmoc-protected amino acids are known to self-assemble into hydrogels. The specific substitutions on this compound could lead to the formation of novel biomaterials with unique properties for applications in tissue engineering or drug delivery.

The synthesis of this compound would likely follow established protocols for N-methylation of Fmoc-amino acids, which often involve protection of the carboxylic acid, followed by methylation of the amine and subsequent deprotection. The availability of this building block would enable its incorporation into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C26H25NO5 | 431.48 | 2642331-21-1 |

| Fmoc-L-phenylalanine | C24H21NO4 | 387.4 | 35661-40-6 |

| Fmoc-N-methyl-L-phenylalanine | C25H23NO4 | 401.45 | 77128-73-5 |

| Fmoc-3-methoxy-L-phenylalanine | C25H23NO5 | 417.46 | 206060-40-4 |

Data for the title compound is from a supplier; other data is from PubChem and commercial suppliers for comparison. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C26H25NO5 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-8-7-9-18(14-17)31-2)26(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 |

InChI Key |

NRCFYIHAUKIDBL-DEOSSOPVSA-N |

Isomeric SMILES |

CN([C@@H](CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CN(C(CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for N Fmoc N Methyl 3 Methoxy L Phenylalanine and Analogues

Established Synthetic Routes to Fmoc-Protected N-Methylated Amino Acids

The synthesis of Fmoc-protected N-methylated amino acids is a cornerstone of modern peptide science, developed to create peptides with enhanced properties like increased metabolic stability and improved membrane permeability. monash.edu These synthetic routes are modular, allowing for the construction of a wide variety of derivatives.

Protecting the α-amino group is fundamental in amino acid synthesis to prevent unwanted side reactions during subsequent modification steps. americanpeptidesociety.org The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis, particularly for solid-phase peptide synthesis (SPPS). numberanalytics.comnumberanalytics.com Its popularity stems from its base-lability; it is typically removed under mild basic conditions, such as with piperidine (B6355638) in dimethylformamide (DMF), which are orthogonal to the acid-labile side-chain protecting groups (like tBu, Trt, Boc) and the conditions used for cleaving the final peptide from most resins. americanpeptidesociety.orgnumberanalytics.comiris-biotech.de

The introduction of the Fmoc group is generally achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium carbonate. numberanalytics.comchemicalbook.com This strategy provides a stable carbamate (B1207046) linkage that protects the amine during N-methylation or other modifications. numberanalytics.com While the tert-butyloxycarbonyl (Boc) group is an alternative, its removal requires harsh acidic conditions (e.g., trifluoroacetic acid, TFA), making the Fmoc group preferable for the synthesis of more complex and sensitive peptides. americanpeptidesociety.org

Table 1: Comparison of Common Amino Group Protection Strategies

| Protecting Group | Abbreviation | Cleavage Condition | Key Advantages |

| Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., Piperidine) | Mild cleavage, orthogonal to acid-labile groups, suitable for SPPS. americanpeptidesociety.orgiris-biotech.de |

| Tert-butyloxycarbonyl | Boc | Acid-labile (e.g., TFA) | Historically significant, useful in specific cases to avoid racemization under basic conditions. americanpeptidesociety.org |

| 2-Nitrobenzenesulfonyl | o-NBS or Nosyl | Thiolysis (e.g., Mercaptoethanol) | Activates the N-H bond, facilitating N-methylation. nih.govnih.gov |

The introduction of a methyl group onto the nitrogen atom of an amino acid is a critical modification that imparts unique properties to peptides. monash.edu Several methods exist for this transformation, each with specific applications and challenges, such as achieving mono-N-methylation without racemization. monash.edu

One of the most widely applied methods involves the direct alkylation of an N-protected amino acid. monash.edu For instance, an N-acyl or N-carbamoyl protected amino acid can be treated with a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide. monash.edu

Another prominent strategy is the Fukuyama-Biron-Kessler method. nih.gov This multi-step process, adaptable for both solution and solid-phase synthesis, involves:

Protection of the primary amine with a 2-nitrobenzenesulfonyl (o-NBS) group. This group makes the remaining sulfonamide proton acidic. nih.gov

Methylation of the nitrogen using a mild base and a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide). nih.gov

Removal of the o-NBS group via thiolysis (e.g., with mercaptoethanol). nih.gov

Final protection of the now secondary amine with the desired group, such as Fmoc. nih.gov

A third approach involves the formation and subsequent reductive opening of an oxazolidinone intermediate. researchgate.netacs.orgacs.org The N-Fmoc protected amino acid is reacted with paraformaldehyde to form a 5-oxazolidinone (B12669149) ring, which is then reduced with a reagent like triethylsilane in the presence of a Lewis acid to yield the N-methylated product. researchgate.netacs.org This method is highly efficient and minimizes racemization. acs.org

The synthesis of the 3-methoxy-L-phenylalanine backbone is a crucial precursor step. The introduction of a methoxy (B1213986) group onto the phenyl ring of phenylalanine can be achieved by starting with appropriately substituted materials to ensure correct regiochemistry. nih.gov A common route involves the enzymatic amination of a substituted cinnamic acid. For example, 3-methoxycinnamic acid can be converted to 3-methoxy-L-phenylalanine using a phenylalanine ammonia (B1221849) lyase (PAL) enzyme, which directs the addition of ammonia across the double bond with high stereoselectivity. nih.gov

Alternatively, chemical methods like the Negishi cross-coupling can be used, where a protected iodoalanine derivative is coupled with an organozinc reagent derived from a methoxy-substituted aryl halide in the presence of a palladium catalyst. beilstein-journals.org

Stereoselective Synthesis Approaches for L-Phenylalanine Derivatives

Maintaining the L-configuration of the amino acid is paramount for its biological activity. Stereoselectivity is a guiding principle in the synthesis of derivatives like 3-methoxy-L-phenylalanine. nih.gov

Enzymatic cascades are a powerful tool for achieving high enantiomeric purity. nih.govacs.org Phenylalanine ammonia lyases (PALs) are particularly valuable as they catalyze the stereoselective addition of ammonia to the si-face of the double bond of cinnamic acid derivatives, yielding the desired L-amino acid. nih.govbeilstein-journals.org This biocatalytic approach avoids the need for expensive chiral auxiliaries or resolution steps and operates under mild conditions. nih.gov Researchers have developed extensive libraries of PAL variants to accommodate a wide range of substituted cinnamic acids, making this a versatile method for producing non-natural L-phenylalanine derivatives. nih.govresearchgate.net

Synthesis of Structural Analogues and Derivatives of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine

The synthesis of structural analogues of this compound is crucial for developing novel peptides with enhanced properties, such as improved stability, bioavailability, and receptor-binding affinity. nih.govchemimpex.com Modifications can be systematically introduced at three key positions: the phenyl ring, the N-alkyl group, and the carboxylic acid moiety.

Modifications of the Phenyl Ring Substitution Pattern

Altering the substituents on the phenyl ring of phenylalanine is a common strategy to modulate the steric, electronic, and hydrophobic properties of the amino acid. This can influence the conformation and biological activity of the resulting peptide. nih.govnih.gov For instance, the introduction of methyl, phenoxy, or fluorine atoms can lead to derivatives with distinct characteristics.

The synthesis of a methyl-substituted analogue, such as Fmoc-3-methyl-L-phenylalanine, provides a derivative with increased hydrophobicity. chemimpex.com Similarly, Fmoc-4-(phenoxy)-L-phenylalanine is synthesized to introduce steric bulk and potential for aromatic interactions. The synthesis often begins with a suitably substituted phenylalanine precursor, which is then protected with the Fmoc group using reagents like Fmoc-Cl or Fmoc-OSu under basic conditions. nih.gov Fluorinated derivatives, such as Fmoc-3,4-difluoro-phenylalanine and Fmoc-3,5-difluoro-phenylalanine, have also been synthesized to study the effects of altering the electronic properties of the aromatic ring. nih.gov

Table 2: Examples of Phenyl Ring-Modified Fmoc-L-Phenylalanine Analogues

| Analogue Name | Substitution | Purpose of Modification |

|---|---|---|

| Fmoc-3-methyl-L-phenylalanine chemimpex.comchemicalbook.com | Methyl group at the 3-position | Increases hydrophobicity. chemimpex.com |

| Fmoc-4-(phenoxy)-L-phenylalanine | Phenoxy group at the 4-position | Introduces steric bulk and aromaticity. |

| Fmoc-3,5-difluoro-L-phenylalanine nih.gov | Fluorine atoms at the 3- and 5-positions | Alters electronic properties and self-assembly kinetics. nih.gov |

Variations in N-Alkyl Substitution

N-alkylation, particularly N-methylation, of amino acids is a powerful modification that can enhance a peptide's resistance to enzymatic degradation and improve its membrane permeability. nih.gov The synthesis of N-alkylated Fmoc-amino acids can be challenging, but effective solid-phase and solution-phase methods have been developed.

One of the most effective strategies for N-methylation is a solid-phase method based on the work of Biron, Kessler, and Fukuyama. nih.gov This method involves attaching the Fmoc-amino acid to a 2-chlorotrityl chloride (2-CTC) resin, which temporarily protects the carboxylic acid. nih.gov The α-amino group is then protected with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining N-H bond, making it susceptible to methylation by reagents like dimethyl sulfate or methyl iodide. nih.gov Following methylation, the o-NBS group is removed, and the desired Fmoc-N-methyl-amino acid is cleaved from the resin. nih.gov While methylation is the most common, strategies for introducing other alkyl groups have also been explored, often using the corresponding alkyl halide. nih.gov

Table 3: General Solid-Phase N-Methylation Protocol

| Step | Description | Reagents |

|---|---|---|

| 1. Resin Loading | The initial Fmoc-amino acid is attached to a 2-CTC resin. nih.gov | Fmoc-AA-OH, DIPEA, DCM |

| 2. Fmoc Deprotection | The Fmoc group is removed to expose the α-amino group. tandfonline.com | Piperidine/DMF |

| 3. Sulfonylation | The α-amino group is protected with an o-NBS group. nih.gov | 2-Nitrobenzenesulfonyl chloride, Collidine |

| 4. N-Methylation | The acidic N-H is methylated. nih.gov | Dimethyl sulfate or Methyl iodide, DBU |

| 5. o-NBS Deprotection | The o-NBS group is removed. | Thiophenol, DBU |

| 6. Fmoc Reprotection | The α-amino group is reprotected with Fmoc. | Fmoc-OSu |

| 7. Cleavage | The final Fmoc-N-Me-AA-OH is cleaved from the resin. nih.gov | 1% TFA in DCM |

Derivatization at the Carboxylic Acid Moiety

Modification of the C-terminal carboxylic acid group is another avenue for creating amino acid derivatives with unique functionalities. This can involve converting the acid to an amide, ester, or other functional group, which can be useful for creating probes, conjugating to other molecules, or altering the pharmacokinetic profile of a peptide. nih.govthermofisher.com

A variety of reagents and methods are available for this purpose. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly used to activate the carboxylic acid for coupling with amines, hydrazines, or hydroxylamines in aqueous solutions. thermofisher.com Including N-hydroxysulfosuccinimide can improve the efficiency of this coupling. thermofisher.com

An alternative method involves converting the carboxylic acid of an N-Fmoc-amino acid into an N-formamide. This can be achieved by first converting the acid to an isocyanate, which then reacts with formic acid in a mild, high-yielding process. nih.gov For analytical purposes, derivatization is often necessary to make amino acids volatile for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the carboxylic acid group (and other active hydrogens) to form more stable and volatile derivatives. sigmaaldrich.com

Applications in Advanced Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The integration of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine into standard Solid-Phase Peptide Synthesis (SPPS) protocols requires special consideration, primarily due to the steric hindrance imposed by the N-methyl group.

The N-methyl group on the amino acid backbone presents a significant steric challenge for the incoming activated amino acid, making the formation of the peptide bond more difficult than with its non-methylated counterpart. To achieve high coupling efficiency, specialized reagents and optimized conditions are necessary.

Coupling Strategies: Standard coupling reagents are often insufficient for acylating the secondary amine of an N-methylated residue. More potent activating agents are required to overcome the steric hindrance. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed, as they have demonstrated superior performance in coupling sterically demanding amino acids. nih.gov The choice of solvent and base is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) being standard.

| Coupling Reagent | Typical Application | Efficacy with N-Methylated Residues |

| DCC/HOBt | Standard couplings | Often insufficient, leading to low yields |

| HBTU/HCTU | General purpose | Moderate, may require extended reaction times or double coupling |

| HATU/HOAt | Difficult couplings, N-methylated residues | High, generally considered the reagent of choice |

| PyBOP/PyAOP | Hindered couplings | High, effective alternatives to HATU |

Deprotection Strategies: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed under mild basic conditions, a process that is generally not affected by the N-methyl or 3-methoxy modifications. The standard procedure involves treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. genscript.comtotal-synthesis.com The mechanism involves the base-catalyzed cleavage of the Fmoc group, liberating the secondary amine of the N-methylated residue for the subsequent coupling step. genscript.comnih.gov This deprotection step is typically fast and efficient. total-synthesis.com

The primary challenge in incorporating this compound is ensuring the fidelity of the peptide chain. Inefficient coupling can lead to the formation of deletion sequences, where the intended amino acid is not incorporated, resulting in a heterogeneous final product that is difficult to purify. researchgate.net To mitigate this, reaction monitoring (e.g., using a Kaiser test on a secondary amine test resin or a chloranil (B122849) test) and strategies like double coupling—performing the coupling step twice—or extending reaction times are often implemented to drive the reaction to completion and maximize the yield of the desired full-length peptide.

Influence on Peptide Conformation and Secondary Structure

The incorporation of N-methyl-3-methoxy-L-phenylalanine into a peptide sequence has profound and predictable effects on its three-dimensional structure, primarily driven by the N-methylation.

A fundamental feature of peptide secondary structures like α-helices and β-sheets is the network of hydrogen bonds formed between backbone amide protons (N-H) and carbonyl oxygens (C=O). By replacing the amide proton with a methyl group, N-methylation eliminates the ability of that residue to act as a hydrogen bond donor. ub.edunih.gov This disruption is a powerful tool for modulating peptide conformation. For instance, strategically placing an N-methylated residue can break or prevent the formation of a β-sheet, which is often implicated in peptide aggregation. royalsocietypublishing.org The loss of this hydrogen bond can also destabilize helical structures if placed within a helical segment. nih.govacs.org

Role in Enhancing Peptide Solubility and Preventing Aggregation

A major hurdle in the development of peptide-based therapeutics is their tendency to aggregate and their often-poor solubility. This compound is expected to counter both of these issues effectively.

Contribution to Proteolytic Stability of Peptide Constructs

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.net The incorporation of N-methylated amino acids, such as this compound, is a widely recognized and effective strategy to confer resistance to enzymatic cleavage. researchgate.netresearchgate.net

N-methylation involves replacing the hydrogen atom of a peptide's amide backbone with a methyl group. This seemingly minor alteration introduces significant steric hindrance, which physically obstructs the approach of protease enzymes. nih.gov Proteases rely on recognizing and binding to specific peptide backbone conformations to catalyze the hydrolysis of the amide bond; the N-methyl group disrupts this recognition and binding process. researchgate.netnih.gov

Research has consistently shown that even a single N-methyl substitution can dramatically increase a peptide's half-life. For instance, a study involving N-methyl scanning mutagenesis on a G-protein-binding peptide demonstrated a substantial increase in resistance to trypsin cleavage. The insertion of a single N-methylated residue at or near the cleavage site resulted in a 72- to over 1000-fold increase in the peptide's half-life. nih.gov This enhanced stability is not always localized to the exact point of modification; introducing an N-methyl group can reduce proteolysis within a four-residue window. nih.gov This principle is a key driver for using building blocks like this compound in the synthesis of peptide drugs to improve their in vivo longevity. nih.gov

Table 1: Effect of N-Methylation on Proteolytic Stability of a G-Protein Ligand This table summarizes the increase in half-life (t½) against trypsin cleavage upon introducing a single N-methylated amino acid at various positions within a model peptide.

| Peptide Variant | Position of N-Methylation | Relative Half-Life Increase (Fold) | Reference |

|---|---|---|---|

| N-Me-D | P2 | >1000 | nih.gov |

| N-Me-K | P1 | 150 | nih.gov |

| N-Me-L | P1' | 72 | nih.gov |

| N-Me-Y | P2' | >1000 | nih.gov |

Design and Synthesis of Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and bioavailability. researchgate.netnih.gov The use of this compound is central to the design of sophisticated peptidomimetic scaffolds. nih.gov

The N-methylation of a peptide backbone does more than just enhance stability; it also restricts the conformational freedom of the peptide chain. acs.org This conformational constraint is highly valuable for designing scaffolds to study biomolecular recognition. By locking the peptide into a more defined three-dimensional shape, researchers can more accurately probe the specific structural requirements for binding to a biological target, such as a receptor or enzyme. acs.orgnih.gov

Libraries of conformationally constrained cyclic peptides, often containing N-methylated residues, can be synthesized to serve as templates for rational drug design. acs.org For example, a library of N-methylated cyclic pentapeptides was synthesized to create a set of template structures with distinct, predictable backbone conformations. acs.org Such scaffolds allow for "spatial screening," a method to explore the bioactive conformation required for interaction with a target protein. acs.org The inclusion of a methoxy-substituted phenylalanine can further refine these interactions through specific aromatic or hydrophobic contacts within a binding pocket.

Rational design aims to create peptide analogues with specific, predetermined characteristics. The incorporation of this compound allows for the fine-tuning of a peptide's properties. N-methylation is a known strategy to improve membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors and increasing lipophilicity. nih.govacs.org

In one study, N-methylation of a peptidomimetic inhibitor improved its cell penetration, as demonstrated by a significant improvement in its EC₅₀ value in an antiviral assay. acs.org The process of systematically replacing standard amino acids with their N-methylated counterparts, known as an "N-methyl scan," is a powerful technique to optimize a lead peptide. nih.govnih.gov This approach can drastically improve metabolic stability and intestinal permeability, potentially converting a potent but non-bioavailable peptide into a viable oral drug candidate. nih.gov The methoxy (B1213986) group on the phenylalanine ring provides an additional vector for optimization, modifying electronic and steric properties to enhance target affinity and selectivity. nih.gov

Table 2: Impact of N-Methylation on Permeability of Cyclic Hexapeptides This table shows the Parallel Artificial Membrane Permeability Assay (PAMPA) results for a series of cyclic hexapeptides, demonstrating how N-methylation patterns can influence membrane permeability.

| Compound ID | N-Methylation Pattern | Permeability (%T) | Reference |

|---|---|---|---|

| Parent Peptide | Non-methylated | <1 | nih.gov |

| Analog 1 | Mono-N-methylated | 5 | nih.gov |

| Analog 2 | Di-N-methylated | 25 | nih.gov |

| Analog 3 (Compound 3 in source) | Tri-N-methylated | >50 | nih.gov |

Bioconjugation Strategies Utilizing this compound

Bioconjugation is the chemical linking of two biomolecules. Unnatural amino acids, including N-methylated derivatives, provide unique chemical functionalities that can be exploited for specific and controlled bioconjugation reactions. wm.edu While the Fmoc-protected amino acid itself is a building block for synthesis, the resulting N-methylated peptide can be designed for subsequent linkage to other molecules.

Peptides containing N-methylated amino acids can be conjugated to reporter molecules such as fluorophores, biotin, or radioisotopes to create highly stable research probes. The inherent proteolytic resistance conferred by the N-methyl group ensures that the probe remains intact in biological assays, providing a more accurate and reliable signal. nih.gov These robust probes are essential tools for studying protein-protein interactions, receptor localization, and enzyme activity in complex biological environments. A chemoenzymatic strategy has been developed for the N-methylation of peptides by conjugating them to a catalytic scaffold, highlighting the synergy between bioconjugation and N-methylation in creating modified peptides. nih.govillinois.edu

The development of molecular probes for in vivo imaging and diagnostics requires molecules with high stability, specificity, and favorable pharmacokinetic profiles. Peptides designed with this compound can meet these criteria. The enhanced stability prevents probe degradation, while the conformational constraints imposed by N-methylation can lead to higher binding affinity and selectivity for the target. nih.gov These features are critical for developing probes that can effectively reach their target in a biological system and generate a clear signal with minimal off-target effects. The expansion of the chemical toolbox with unnatural amino acids is a key area of investigation for creating novel bioconjugates for therapeutic and diagnostic applications. wm.edu

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for assessing the purity of N-Fmoc-protected amino acids. It separates the target compound from any unreacted starting materials, by-products, or stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the chemical purity of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The bulky, nonpolar Fmoc group and the phenyl ring of the amino acid provide strong retention on the C18 column. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure efficient separation and sharp peaks. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector at a wavelength where the fluorenyl group exhibits strong absorbance (around 265 nm). Purity levels are often expected to exceed 99%. phenomenex.comsigmaaldrich.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of Fmoc-Amino Acids

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Temperature | Ambient |

This table represents typical starting conditions for the analysis of Fmoc-protected amino acids and would be optimized for this compound.

Ensuring the stereochemical integrity of this compound is critical, as the presence of the D-enantiomer can have significant consequences in peptide synthesis and biological activity. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of the compound. phenomenex.com

This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating the enantiomers of N-Fmoc-amino acids. phenomenex.comphenomenex.com The separation mechanism involves transient diastereomeric complexes formed between the chiral selector of the CSP and the enantiomers, leading to different retention times. In many cases, the D-enantiomer elutes before the L-enantiomer. nih.gov These methods are capable of achieving baseline resolution, allowing for precise quantification of enantiomeric purity, which is often required to be ≥99.8% e.e. phenomenex.comphenomenex.com

Spectroscopic Techniques for Structural Elucidation (Focus on Method, Not Data)chemicalbook.com

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides specific information about different aspects of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity of this compound.

¹H NMR (Proton NMR) provides information about the number and environment of hydrogen atoms. The spectrum would be expected to show distinct signals for the protons of the fluorenyl group, the methoxy (B1213986) group, the N-methyl group, the aromatic protons on the phenylalanine ring, and the protons on the chiral alpha-carbon and beta-carbon. The chemical shifts, splitting patterns (multiplicity), and integration of these signals confirm the connectivity of the molecule. For example, the protons of the methoxy group would appear as a singlet, while the aromatic protons would show complex splitting patterns. rsc.orgchemicalbook.com

¹³C NMR provides information on the carbon skeleton of the molecule. A unique signal is observed for each chemically distinct carbon atom. The spectrum would confirm the presence of the carbonyl carbon of the carbamate (B1207046) and the carboxylic acid, the carbons of the fluorenyl group, the N-methyl and methoxy carbons, and the carbons of the methoxy-substituted phenyl ring. rsc.orgchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) is a common soft ionization technique that would generate a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, serving as a definitive confirmation of its chemical identity.

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3300-2500 (broad) | Carboxylic acid |

| C-H Stretch | 3100-3000 | Aromatic |

| C-H Stretch | 3000-2850 | Aliphatic |

| C=O Stretch | ~1740 | Carbamate (Fmoc) |

| C=O Stretch | ~1710 | Carboxylic acid |

| C=C Stretch | 1600-1450 | Aromatic ring |

| C-O Stretch | 1300-1000 | Ether and Carboxylic Acid |

This table provides expected absorption ranges for the functional groups present in the molecule. chemicalbook.comrsc.org

The presence of a broad O-H stretch, two distinct carbonyl (C=O) peaks for the carbamate and carboxylic acid, and characteristic aromatic and aliphatic C-H and C=C stretches would collectively provide strong evidence for the compound's structure. rsc.orgresearchgate.net

Advanced Analytical Approaches for Complex Peptide Conjugates

The introduction of synthetic, non-proteinogenic amino acids like this compound into a peptide sequence presents unique analytical challenges. Standard analytical methods may need to be adapted or combined with more sophisticated techniques to fully characterize these complex molecules. The presence of the N-methyl group can influence peptide fragmentation in mass spectrometry and alter conformational preferences, while the methoxy and Fmoc groups add further complexity.

The primary structure of a peptide, its amino acid sequence, is fundamental to its identity and function. For complex peptide conjugates, it is equally critical to characterize any modifications, which can be intentionally introduced or arise as impurities during synthesis and handling. nih.gov

Mass Spectrometry (MS) stands as a cornerstone technology for peptide sequencing and modification analysis due to its high sensitivity and accuracy. ucsf.edu Tandem mass spectrometry (MS/MS) is particularly powerful for this purpose. portlandpress.comnih.gov In a typical bottom-up proteomics approach, the peptide is enzymatically digested, and the resulting fragments are analyzed. thermofisher.com The fragmentation pattern in the MS/MS spectrum provides sequence information.

For peptides containing this compound, specific considerations apply. The N-methylation can alter the fragmentation pattern, often favoring cleavage at different backbone bonds compared to non-methylated peptides. acs.org High-resolution mass spectrometry (HRMS) is essential for accurately determining the mass of the modified peptide and its fragments, allowing for confident identification of the modification. waters.com

Peptide mapping, a process that involves creating a "fingerprint" of a protein or large peptide by digesting it and separating the resulting smaller peptides, is a critical quality control tool. thermofisher.cn For complex conjugates, this technique can confirm the correct incorporation of the modified amino acid and identify any sequence variants or unintended modifications. youtube.com

Potential modifications that can be identified and characterized using advanced mass spectrometric methods include:

Deamidation: The conversion of asparagine or glutamine residues to aspartic or glutamic acid.

Oxidation: Commonly observed on methionine and tryptophan residues.

Incomplete removal of protecting groups: Residual protecting groups from synthesis can be detected as mass additions.

Side-chain reactions: Unintended reactions involving the functional groups of the amino acid side chains.

The following interactive table illustrates a hypothetical fragmentation pattern for a tryptic peptide containing this compound, as might be determined by LC-MS/MS analysis.

The three-dimensional structure of a peptide in solution is intimately linked to its biological activity. For complex peptide conjugates, understanding the conformational landscape is crucial. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the solution structure and dynamics of peptides. nih.govuzh.ch

For peptides containing N-methylated amino acids like this compound, certain NMR experiments are particularly informative. The N-methylation restricts the rotation around the peptide bond, which can lead to distinct and stable conformations. However, it also eliminates an amide proton, a key source of structural information in standard NMR experiments. acs.org

Two-dimensional NMR (2D-NMR) techniques are essential for assigning the resonances of the individual atoms in the peptide and for obtaining structural restraints. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the amino acid residues, aiding in sequence-specific assignment. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons. columbia.edu The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. ROESY is often preferred for medium-sized peptides where the NOE may be close to zero. columbia.edu For N-methylated peptides, NOEs between the N-methyl protons and other protons in the peptide backbone or side chains can provide valuable conformational insights. nih.gov

The collection of distance restraints from NOESY/ROESY, along with dihedral angle restraints derived from coupling constants, is used in molecular dynamics (MD) simulations to generate an ensemble of structures representing the conformational states of the peptide in solution. mdpi.com

The following interactive table provides a hypothetical set of key NOE restraints that could be observed for a peptide containing this compound, which would be used to define its solution conformation.

Theoretical and Computational Studies

Molecular Modeling of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine and its Derivatives

The model for this compound incorporates three critical components:

The Fmoc (9-fluorenylmethyloxycarbonyl) group: This large, aromatic protecting group is known for its steric bulk and its tendency to engage in π–π stacking interactions. researchgate.netresearchgate.net It significantly influences the solubility of the molecule in organic solvents and plays a crucial role in self-assembly processes observed in similar Fmoc-amino acids. researchgate.net

The N-methyl group: The methylation of the alpha-amino nitrogen introduces a critical conformational constraint. chemimpex.comnih.gov It removes the amide proton, preventing it from acting as a hydrogen bond donor, and restricts rotation around the N-Cα bond, which has profound effects on the accessible conformations and the secondary structures of peptides incorporating this residue. researchgate.net

The 3-methoxy-L-phenylalanine side chain: The methoxy (B1213986) group at the meta-position of the phenyl ring introduces an electronic perturbation. As an electron-donating group, it influences the aromatic ring's reactivity and interaction profile.

Derivatives of this compound, where the methoxy group is replaced or other substitutions are made, can also be modeled to systematically study structure-activity relationships. For instance, models of derivatives with chloro, cyano, or hydroxyl groups would show altered electronic distributions and steric profiles. advancedchemtech.comiris-biotech.depeptide.com

Table 1: Molecular Properties of this compound and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N-Fmoc-N-methyl-L-phenylalanine | 77128-73-5 | C25H23NO4 | 401.45 nih.govsigmaaldrich.com |

| N-Fmoc-3-methoxy-L-phenylalanine | 206060-40-4 | C25H23NO5 | 417.46 achemblock.com |

| N-Fmoc-4-methoxy-L-phenylalanine | 77128-72-4 | C25H23NO5 | 417.46 fishersci.be |

| N-Fmoc-3-hydroxy-L-phenylalanine | 178432-48-9 | C24H21NO5 | 403.43 iris-biotech.de |

| N-Fmoc-3-chloro-N-methyl-L-phenylalanine | 1446478-28-9 | C25H22ClNO4 | 435.90 advancedchemtech.com |

| N-Fmoc-3-cyano-L-phenylalanine | 205526-36-9 | C25H20N2O4 | 424.44 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers between them. The molecule's flexibility arises from the rotation around several single bonds, and mapping the potential energy surface helps identify the most stable, low-energy conformers.

The primary sources of conformational freedom are the dihedral angles of the amino acid backbone and side chain. However, the N-methylation significantly simplifies the energy landscape by restricting rotation around the N-Cα bond, thereby limiting the accessible values for the phi (φ) dihedral angle. The bulky Fmoc group further influences the conformational space, with non-covalent interactions like π-π stacking between the fluorenyl ring and the phenylalanine ring potentially stabilizing specific folded structures. researchgate.net

Computational techniques such as molecular dynamics (MD) simulations and systematic grid scans of key dihedral angles are employed to explore this landscape. These simulations map the energy as a function of bond rotations, allowing for the identification of local and global energy minima, which correspond to the most probable conformations of the molecule in different environments.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence |

|---|---|---|

| Psi (ψ) | Rotation around the Cα-C' bond | Defines backbone conformation; influenced by steric hindrance from side chain and Fmoc group. |

| Chi1 (χ1) | Rotation around the Cα-Cβ bond of the side chain | Determines the orientation of the 3-methoxyphenyl (B12655295) group. |

| Chi2 (χ2) | Rotation around the Cβ-Cγ bond of the side chain | Orients the plane of the phenyl ring. |

| Omega (ω) | Rotation around the peptide bond (here, the Fmoc urethane (B1682113) bond) | Typically restricted to near 180° (trans) but can show variation. |

Prediction of Interaction Profiles with Biological Macromolecules

Molecular docking simulations are a primary computational tool for predicting how this compound might bind to biological targets like enzymes or receptors. nih.gov These predictions are based on the molecule's structural and chemical features, which determine the types of non-covalent interactions it can form within a protein's binding site.

The interaction profile is expected to be dominated by several key forces:

Hydrophobic Interactions: The large, nonpolar surface area of the fluorenyl group and the phenyl ring will drive favorable interactions with hydrophobic pockets in proteins. researchgate.netresearchgate.net

π-π Stacking: The aromatic character of both the Fmoc and phenylalanine moieties allows for strong stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine in a target protein. researchgate.net

Hydrogen Bonding: The carbonyl oxygens of the Fmoc group and the carboxylic acid are potent hydrogen bond acceptors. The absence of an N-H donor due to N-methylation is a critical feature that differentiates its binding profile from non-methylated analogs. chemimpex.com

Steric Hindrance: The significant bulk of the Fmoc group can provide selectivity by preventing the molecule from fitting into smaller binding sites while favoring larger, more open clefts.

Studies on similar L-phenylalanine derivatives have shown their ability to bind to proteins like bovine serum albumin (BSA), often lodging within hydrophobic cavities. nih.gov A similar approach would be used to screen for potential interactions of this compound with various macromolecules.

Table 3: Predicted Interaction Types and Responsible Functional Groups

| Interaction Type | Responsible Functional Group(s) | Potential Interacting Partner (in a protein) |

|---|---|---|

| Hydrophobic Interactions | Fluorenyl ring, Phenyl ring, Methyl groups | Aliphatic (e.g., Leucine, Valine) and Aromatic residues |

| π-π Stacking | Fluorenyl ring, Phenyl ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrogen Bonding (Acceptor) | Carbonyl oxygens, Carboxylate oxygens, Methoxy oxygen | Hydrogen bond donors (e.g., Lysine (B10760008), Arginine, Serine, backbone N-H) |

| Steric Repulsion | Entire Fmoc group, N-methyl group | The overall shape of the binding pocket |

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and chemical reactivity of the molecule. mdpi.comresearchgate.net These calculations provide insights into reaction mechanisms, stability, and the most reactive sites within the molecule.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's propensity to donate or accept electrons. The energy gap between them is a measure of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich regions (prone to electrophilic attack) in red and electron-poor regions (prone to nucleophilic attack) in blue. For this molecule, the carbonyl oxygens would be electron-rich sites.

Fukui Functions: These functions provide a more quantitative, atom-specific measure of reactivity, identifying the exact atoms most susceptible to nucleophilic, electrophilic, or radical attack. acs.org

The reactivity of this compound is characterized by two main features. First, the lability of the Fmoc group under basic conditions (typically using piperidine) is a well-established principle in peptide synthesis and would be a focus of reactivity studies. researchgate.net Second, the electron-donating methoxy group activates the aromatic ring, influencing its susceptibility to electrophilic substitution reactions.

Table 4: Quantum Chemical Parameters for Reactivity Prediction

| Parameter | Information Provided | Predicted Reactivity Insight |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; ability to donate electrons. | Identifies sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; ability to accept electrons. | Identifies sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity (smaller gap implies higher reactivity). mdpi.com |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Visualizes nucleophilic (negative) and electrophilic (positive) regions. |

| Fukui Indices | Atom-specific reactivity indicator. | Pinpoints the most reactive atoms for specific reaction types. acs.org |

Future Directions and Emerging Research Avenues

Integration into Combinatorial Library Synthesis for Chemical Discovery

The incorporation of N-methylated amino acids is a well-established strategy for improving the pharmacokinetic properties of peptide-based drug candidates. researchgate.netpeptide.com N-methylation enhances metabolic stability, resistance to proteases, and membrane permeability. researchgate.netpeptide.comscielo.org.mx Specifically, peptides rich in N-methyl phenylalanine have been shown to passively diffuse across the blood-brain barrier. peptide.compeptide.com The use of building blocks like N-Fmoc-N-methyl-3-methoxy-L-phenylalanine in combinatorial peptide libraries could, therefore, generate vast collections of novel molecules with drug-like properties. researchgate.net

Recent advancements in ribosomal display methods, such as the Random nonstandard Peptides Integrated Discovery (RaPID) display, have enabled the creation of macrocyclic peptide libraries containing multiple N-methylated amino acids. nih.gov By overcoming the traditionally poor ribosomal incorporation of N-methyl amino acids, these techniques allow for the de novo discovery of potent and selective peptide ligands. nih.gov The inclusion of this compound in such systems could produce libraries with enhanced chemical diversity and functional potential, leading to the identification of novel inhibitors, agonists, or antagonists for various biological targets. researchgate.netpeptide.com

Exploration in Supramolecular Chemistry and Self-Assembly

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is renowned for its ability to drive the self-assembly of amino acids and short peptides into ordered nanostructures. rsc.org The inherent hydrophobicity and aromaticity of the Fmoc moiety promote molecular association through π-stacking and hydrophobic interactions, leading to the formation of materials like hydrogels, nanofibers, and vesicles. rsc.orgnih.gov The self-assembly of single amino acids functionalized with an Fmoc group has been demonstrated, highlighting the power of this moiety in creating functional bio-organic scaffolds. nih.govrsc.org

For this compound, the Fmoc group would provide the primary driving force for self-organization. The N-methylation and the 3-methoxy-phenyl side chain would further modulate these interactions. N-methylation can alter the conformational characteristics of the peptide backbone, potentially influencing the packing and morphology of the resulting supramolecular structures. scielo.org.mx Arginine methylation has been reported as a modulator in the self-assembly process of peptides. nih.gov The methoxy (B1213986) group on the phenyl ring could introduce additional dipole-dipole interactions and alter the hydrophobicity, providing a means to fine-tune the resulting material properties. chemimpex.com Exploring how solvent conditions and concentration control the morphological transitions of this specific building block could lead to novel, stimuli-responsive materials. rsc.org

Development of Advanced Materials Based on Modified Peptides

The self-assembled structures derived from Fmoc-modified amino acids have significant potential for creating advanced functional materials. rsc.orgbeilstein-journals.org Hydrogels formed from these building blocks have been explored for applications in cell culture, drug delivery, and as scaffolds for conductive composites. rsc.orgbeilstein-journals.org

By incorporating this compound into peptide sequences, it is possible to design materials with tailored properties. The N-methyl group is known to confer resistance to proteolytic enzymes, which would enhance the stability and longevity of the resulting biomaterials in biological environments. peptide.com The self-assembly properties endowed by the Fmoc group can be harnessed to create hydrogels capable of encapsulating and facilitating the sustained release of therapeutic agents. nih.gov Furthermore, co-assembly with other functional units could create multifunctional materials; for instance, co-assembling a hydrogelator like an Fmoc-phenylalanine derivative with an antimicrobial unit like an Fmoc-leucine derivative has been shown to produce hydrogels that selectively kill bacteria. beilstein-journals.org The unique electronic properties of the methoxy-substituted phenyl ring could also be exploited in the development of materials for bio-templating or optical applications. rsc.org

Application in Protein Engineering for Novel Functional Proteins

The site-specific incorporation of unnatural amino acids, including N-methylated variants, into proteins is a powerful tool in protein engineering. nih.govchemimpex.com This modification can alter protein conformation, improve stability, and enhance bioavailability and target affinity. researchgate.net While N-methylated amino acids are not typically incorporated ribosomally in nature, recent strategies using modified ribosomes, reconstituted cell-free translation systems (PURE system), and engineered tRNA molecules have made this possible. nih.govacs.orgresearchgate.net

Research has demonstrated the successful ribosomal incorporation of various N-methylated amino acids, including N-methyl phenylalanine, into peptides and protein domains. acs.orgacs.org The efficiency of incorporation can vary significantly depending on the specific amino acid and the experimental system used. acs.org For example, in one study, the incorporation of six different N-methylated amino acids into the antibacterial scorpion peptide IsCT was achieved with varying yields. acs.org

Table 1: Example of Incorporation Efficiency of N-Methylated Amino Acids

| N-Methylated Amino Acid | Relative Incorporation Yield (%)* |

|---|---|

| N-methyl Alanine | ~45% |

| N-methyl Phenylalanine | ~35% |

| N-methyl Tyrosine | ~30% |

| N-methyl Leucine | ~20% |

| N-methyl Isoleucine | ~15% |

| N-methyl Tryptophan | ~12% |

*Data derived from studies on the IsCT peptide using a natural ribosome S-30 system, representing suppression yields relative to the highest yield. acs.org

The use of elongation factor P (EF-P) has been shown to improve the yields for the synthesis of proteins containing N-methylated amino acids. nih.govacs.org By applying these advanced protein synthesis techniques, this compound (after deprotection of the Fmoc group) could be incorporated into specific sites within a protein sequence. This would allow researchers to probe structure-function relationships and engineer novel proteins with enhanced stability, altered binding affinities, or entirely new catalytic functions. chemimpex.com

New Methodologies for Site-Selective Peptide Modifications

The synthesis of peptides containing N-methylated residues requires specialized chemical methods. While the incorporation of pre-synthesized Fmoc-N-methyl amino acid building blocks is common, researchers are continually developing new on-resin and post-synthetic modification techniques for greater flexibility. nih.govenamine.net

One established method for solid-phase N-methylation involves protecting the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which makes the remaining amine proton acidic and thus susceptible to methylation. nih.gov Following methylation, the o-NBS group is removed, and the peptide synthesis can continue. nih.gov Another approach involves the reductive methylation of primary amino groups directly on the solid-phase resin using formaldehyde (B43269) and sodium cyanoborohydride. nih.gov

Furthermore, the development of chemoselective modification strategies allows for the precise alteration of peptide side chains post-synthesis. nih.gov For example, a mild and versatile method for the N-alkylation of lysine (B10760008) side chains using an alkyl halide has been described, a reaction that is compatible with most other functional groups found in peptides. nih.gov Developing new, orthogonal chemical ligation and modification techniques is crucial for creating complex, modified proteins and peptides. nih.gov Future research could focus on developing novel, site-selective methods to introduce the N-methyl-3-methoxy-phenylalanine moiety into a peptide or protein after its initial synthesis, providing a powerful tool for late-stage functionalization and diversification of biomolecules. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Fmoc-N-methyl-3-methoxy-L-phenylalanine, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential protection and functionalization. First, introduce the 3-methoxy group to L-phenylalanine via electrophilic aromatic substitution. Subsequent N-methylation can be achieved using methyl iodide under basic conditions (e.g., NaH/DMF). Finally, Fmoc protection is applied via reaction with Fmoc-Cl in the presence of a base like NaHCO₃. Key parameters include reaction temperature (0–4°C for methylation to minimize racemization) and stoichiometric control of Fmoc-Cl to avoid overprotection .

- Purification : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR : ¹H NMR should show characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm), methoxy singlet (δ ~3.8 ppm), and N-methyl group (δ ~2.9 ppm). ¹³C NMR confirms the carbonyl (Fmoc: ~155 ppm; carboxylic acid: ~172 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z ~466.2 (C₂₆H₂₅NO₆) .

- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance); retention time ~12–14 min in 60:40 acetonitrile/water .

Q. What are the recommended storage conditions to maintain compound stability?

- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group. For short-term use (≤1 week), –4°C in anhydrous DMF or DMSO is acceptable .

Advanced Research Questions

Q. How can racemization during solid-phase peptide synthesis (SPPS) using this derivative be minimized?

- Optimization Strategies :

- Use low-temperature coupling (0–4°C) with activating agents like HATU or PyBOP to reduce base-induced racemization.

- Employ pseudo-proline dipeptides or backbone amide protection (e.g., 2,4-dimethoxybenzyl) to sterically hinder racemization at the N-methylated site .

- Monitoring : Test for racemization via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic digestion assays .

Q. What side reactions are prevalent during Fmoc deprotection, and how can they be mitigated?

- Common Issues :

- Acid-sensitive groups (e.g., tert-butyl esters) may degrade with standard piperidine/DMF deprotection.

- Partial N-methyl group oxidation under prolonged basic conditions.

- Solutions :

- Use milder deprotection agents (e.g., 20% 4-methylpiperidine in DMF) or switch to ionic liquid media (e.g., [BMIM][BF₄]) for faster cleavage at room temperature .

- Add antioxidants (e.g., 0.1 M thiourea) to reaction mixtures to prevent oxidation .

Q. How does the 3-methoxy substituent influence solubility and coupling efficiency in SPPS?

- Solubility : The methoxy group enhances hydrophilicity, improving solubility in polar aprotic solvents (DMF, NMP). For problematic sequences, add 0.1–1% LiCl or 2,2,2-trifluoroethanol to dissolve aggregates .

- Coupling Efficiency : Steric hindrance from the methoxy group may slow acylation. Use double coupling protocols (2×10 min) with 3–5 equivalents of activated amino acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.